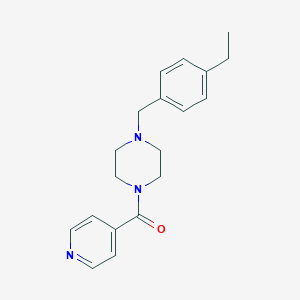![molecular formula C21H24N2O4 B247831 1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247831.png)
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring substituted with a methoxy-benzoyl group and a tolyloxy-ethanone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-Methoxy-benzoyl chloride: This is achieved by reacting 4-methoxybenzoic acid with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The 4-methoxy-benzoyl chloride is then reacted with piperazine to form 4-(4-methoxy-benzoyl)-piperazine.
Etherification: The final step involves the reaction of 4-(4-methoxy-benzoyl)-piperazine with 2-m-tolyloxy-ethanone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxy-benzoyl derivatives.
Reduction: Formation of 2-m-tolyloxy-ethanol derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperazine ring may facilitate binding to biological targets, while the methoxy-benzoyl and tolyloxy-ethanone moieties may enhance its activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[4-(4-Chloro-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone
- 1-[4-(4-Methyl-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone
- 1-[4-(4-Nitro-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone
Uniqueness
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct in terms of its potential biological activity and chemical behavior compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C21H24N2O4 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
1-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C21H24N2O4/c1-16-4-3-5-19(14-16)27-15-20(24)22-10-12-23(13-11-22)21(25)17-6-8-18(26-2)9-7-17/h3-9,14H,10-13,15H2,1-2H3 |
Clé InChI |
MXRAUYBIISCZNA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Isopropyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247748.png)
![2-(4-Methylphenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247750.png)


![2-(3-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B247756.png)
![1-(3-Fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247757.png)
![2-(4-Bromophenoxy)-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B247758.png)
![2-(4-BROMOPHENOXY)-1-[4-(SEC-BUTYL)PIPERAZINO]-1-ETHANONE](/img/structure/B247759.png)
![2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247761.png)
![2,6-Dimethoxy-4-{[4-(phenoxyacetyl)-1-piperazinyl]methyl}phenol](/img/structure/B247762.png)
![Biphenyl-4-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B247763.png)
![1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247767.png)
![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247769.png)
![2-(3-METHYLPHENOXY)-1-{4-[(2,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE](/img/structure/B247771.png)
